2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an isochroman moiety linked to a sulfamoyl group, which is further connected to a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:
Formation of Isochroman-3-ylmethylamine: Isochroman is reacted with a suitable alkylating agent to form isochroman-3-ylmethylamine.
Sulfamoylation: The isochroman-3-ylmethylamine is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group.
Phenoxyacetamide Formation: The sulfamoyl intermediate is further reacted with phenoxyacetic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its sulfonamide moiety, which is known for its antibacterial and anti-inflammatory properties.
Material Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the biological pathways involving sulfonamides and their derivatives.
Mechanism of Action
The mechanism of action of 2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antibacterial activity or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Methoxyphenyl)sulfamoyl)phenylacetamide
- N-(4-(3-Methoxyphenyl)sulfamoyl)phenylacetamide
- 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide is unique due to the presence of the isochroman moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamide derivatives and may contribute to its specific applications in medicinal chemistry and material science.
Biological Activity
2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes an isochroman moiety, a sulfamoyl group, and a phenoxyacetamide framework, which contribute to its diverse biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Isochroman Ring : A bicyclic compound known for various biological activities.
- Sulfamoyl Group : Often associated with antimicrobial properties.
- Phenoxyacetamide Linkage : Implicated in interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial activity. The presence of the isochroman moiety may enhance this effect by increasing membrane permeability or inhibiting specific bacterial enzymes. Studies have demonstrated that derivatives of sulfamoyl compounds show efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer potential of this compound has been investigated through various in vitro assays. The compound appears to inhibit cell proliferation in several cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The interaction with specific kinases or receptors involved in tumor growth is a promising area of research.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.
Case Studies
Several studies have explored the biological activity of similar compounds. For instance:
- Study on Sulfamoyl Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of sulfamoyl-containing compounds, showing significant inhibition against Staphylococcus aureus .
- Isochroman-Based Anticancer Agents : Research published in Cancer Letters demonstrated that isochroman derivatives could effectively induce apoptosis in breast cancer cells through caspase activation .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
---|---|---|---|
This compound | Moderate | High | Enzyme inhibition, ROS generation |
N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide | Low | Moderate | Receptor modulation |
N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide | High | Low | Enzyme inhibition |
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isochromen-3-ylmethylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c19-18(21)12-25-15-5-7-17(8-6-15)26(22,23)20-10-16-9-13-3-1-2-4-14(13)11-24-16/h1-8,16,20H,9-12H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSAASDHFODFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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